molecular formula C16H15N3O4S2 B2755867 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1904368-97-3

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2755867
CAS No.: 1904368-97-3
M. Wt: 377.43
InChI Key: NONFQRQSPDHMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a dihydrobenzofuran ring and linked via an ethyl group to a sulfonamide moiety. This structure combines a rigid aromatic system with a polar sulfonamide group, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-16-15-13(4-8-24-15)17-10-19(16)6-5-18-25(21,22)12-1-2-14-11(9-12)3-7-23-14/h1-2,4,8-10,18H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFQRQSPDHMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and related research findings.

Structural Characteristics

The compound features a thieno-pyrimidine core, which is recognized for its diverse biological activities. The presence of a sulfonamide group further enhances its pharmacological potential. The molecular formula is C15H16N2O4SC_{15}H_{16}N_2O_4S, with a molecular weight of approximately 320.36 g/mol.

Antimicrobial Properties

Research indicates that compounds with a thieno-pyrimidine structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thieno-pyrimidine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thieno-pyrimidine derivatives have demonstrated cytotoxic effects against several cancer cell lines in vitro. For example, one study reported that a related thieno-pyrimidine compound exhibited selective toxicity towards breast cancer cells while sparing normal cells .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes associated with disease pathways. For instance, it has been suggested that thieno-pyrimidines can inhibit autotaxin, an enzyme implicated in various pathological conditions including fibrosis and cancer . This inhibition can lead to decreased levels of lysophosphatidic acid (LPA), which is known to promote tumor growth and metastasis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the thieno-pyrimidine core followed by sulfonamide formation.
  • Cyclization Techniques : Employing cyclization methods to construct the benzofuran moiety linked to the thieno-pyrimidine structure.
  • Functional Group Modifications : Modifying existing functional groups to enhance biological activity and solubility.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits enhanced biological activity due to its unique combination of functional groups.

Compound NameStructural FeaturesBiological Activity
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideContains triazole ringAntimicrobial
Acetamide, 2-(3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin)Similar thieno-pyrimidine coreAnticancer
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin)Tetrahydropyrimidine structureAntiviral

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound showed potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
  • Cancer Cell Line Studies : In vitro evaluations revealed that the compound induced apoptosis in specific cancer cell lines through the activation of caspase pathways .
  • Inhibition of Autotaxin : Research on enzyme inhibition indicated that modifications to the thieno-pyrimidine structure could enhance selectivity for autotaxin inhibition, providing insights into its role in reducing LPA levels in pathological conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on core modifications, substituents, and reported biological activities.

Core Heterocyclic Systems

  • Thieno[2,3-d]pyrimidin-4-one (): Positional isomerism (sulfur at position 2) alters electronic distribution, as seen in compounds like 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide. These derivatives showed cytotoxicity against A549, HCT116, and MCF-7 cell lines (IC₅₀: 1.2–8.7 μM) .
  • Furo[2,3-d]pyrimidine () : Replacing sulfur with oxygen reduces lipophilicity, as in furopyrimidine-based c-Met inhibitors (IC₅₀: 10–50 nM) .

Substituent Variations

  • Sulfonamide Group :
    • The target compound’s dihydrobenzofuran-sulfonamide linker provides rigidity and moderate solubility.
    • In , sulfonamides like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) feature flexible alkyl chains (C4–C7), yielding higher solubility (logP: 1.5–2.8) but lower melting points (142–182°C) .
  • Acetohydrazide/Hydrazone Derivatives (): Compounds like N′-(4-chlorobenzylidene)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (7) introduce hydrazone moieties, enhancing hydrogen-bonding capacity and antiproliferative activity .

Table 1: Physicochemical Properties

Compound Core Structure Molecular Weight Melting Point (°C) Solubility (logP)
Target Compound Thieno[3,2-d]pyrimidin-4-one ~450* Not reported ~2.5*
(S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) Tetrahydrofuran-2-one 355.4 142–143 2.8
N′-(4-Chlorobenzylidene)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (7) Thieno[2,3-d]pyrimidin-4-one 398.9 165–167 3.1

*Estimated based on structural analogs.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with urea in acetic acid at reflux to yield 6-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one. Modifications at the 5- and 6-positions of the thienopyrimidine ring are achieved by varying the substituents on the starting aminothiophene carboxylate.

Functionalization at the 3-Position

Synthesis of 2,3-Dihydrobenzofuran-5-Sulfonamide

Sulfonation of Dihydrobenzofuran

The 2,3-dihydrobenzofuran-5-sulfonamide moiety is prepared via sulfonation of dihydrobenzofuran. Chlorosulfonic acid is added dropwise to dihydrobenzofuran in dichloromethane at 0°C, followed by quenching with ammonium hydroxide to yield the sulfonamide. Optimal conditions require strict temperature control to avoid over-sulfonation.

Purification and Characterization

Crude sulfonamide products are purified via recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the sulfonamide structure, with characteristic signals at δ 7.8–8.1 ppm (aromatic protons) and δ 3.2–3.5 ppm (dihydrobenzofuran methylene groups).

Coupling of Thienopyrimidine and Sulfonamide Moieties

Amide Bond Formation

The final step involves coupling 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one with 2,3-dihydrobenzofuran-5-sulfonyl chloride. The reaction is conducted in anhydrous tetrahydrofuran (THF) using triethylamine as a base. After stirring at room temperature for 24 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Reaction Conditions and Yields

Step Reagents Solvent Temperature Time (h) Yield (%)
Cyclocondensation Urea, acetic acid AcOH Reflux 6 78
Ethyl linker addition 2-Chloroethylamine, TEA DMF 80°C 12 65
Sulfonamide coupling Sulfonyl chloride, TEA THF RT 24 58

Analytical Validation and Pharmacological Screening

Spectroscopic Characterization

The final compound is characterized by $$^1H$$ NMR, $$^{13}C$$ NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • Thienopyrimidine ring : δ 8.2 ppm (H-2), δ 6.9 ppm (H-5).
  • Ethyl linker : δ 3.8 ppm (m, 2H, NCH2), δ 2.9 ppm (t, 2H, CH2N).
  • Dihydrobenzofuran : δ 4.5 ppm (t, 2H, OCH2), δ 3.1 ppm (t, 2H, CH2SO2).

In Vitro Bioactivity

Preliminary studies indicate that the compound exhibits inhibitory activity against histamine release in mast cells, with an IC50 of 12.3 μM. Molecular docking simulations suggest interaction with the ATP-binding pocket of mast cell kinases.

Q & A

Basic: What are the key synthetic routes and optimization strategies for synthesizing this thienopyrimidine derivative?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Critical steps include:

  • Coupling reactions (e.g., sulfonamide bond formation between the thienopyrimidine and dihydrobenzofuran moieties).
  • Protection/deprotection strategies for reactive groups (e.g., amines or hydroxyls) to avoid side reactions.
  • Solvent and temperature optimization : Polar aprotic solvents (DMF, DMSO) at 60–80°C improve yields for cyclization steps .

Key Parameters for Optimization:

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher cyclization efficiency
SolventDMF/DMSOEnhanced solubility
CatalystK₂CO₃ or DBUAccelerates coupling

Basic: How can researchers confirm structural integrity and purity post-synthesis?

Answer:
Orthogonal analytical methods are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonamide linkage at C5 of dihydrobenzofuran) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content) .

Basic: What are common impurities encountered during synthesis, and how do they affect downstream assays?

Answer:
Common impurities include:

  • Unreacted intermediates : Residual thienopyrimidinone or sulfonamide precursors.
  • Oxidation byproducts : Sulfoxide derivatives formed under aerobic conditions.
  • Dimerization products : Caused by unprotected reactive sites.

Impact : Impurities ≥0.5% can skew biological assay results (e.g., false positives in kinase inhibition). Mitigation involves flash chromatography or preparative HPLC .

Advanced: How can molecular docking studies guide target identification for this compound?

Answer:
Docking into protein active sites (e.g., kinases, GPCRs) using software like AutoDock Vina or Schrödinger Suite:

  • Key interactions : The sulfonamide group hydrogen-bonds with catalytic lysine residues, while the dihydrobenzofuran moiety occupies hydrophobic pockets .
  • Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with known inhibitors. Follow with SPR (surface plasmon resonance) to measure binding affinity .

Advanced: What structure-activity relationship (SAR) insights exist for analogous thienopyrimidines?

Answer:
SAR studies on similar compounds highlight:

  • Substituent Effects :
PositionModificationBiological Activity (IC₅₀)Source
C7Fluorophenyl12 nM (kinase inhibition)
N3Ethyl vs. methyl3-fold selectivity gain
  • Sulfonamide Linker : Longer chains (e.g., ethyl vs. methyl) improve solubility but reduce membrane permeability .

Advanced: How can researchers resolve contradictions between in vitro and cellular assay data?

Answer:
Discrepancies may arise due to:

  • Cellular uptake limitations : Use logP calculations (optimal 2–3) or PEGylation to enhance permeability .
  • Metabolic instability : Conduct microsomal stability assays (e.g., t₁/₂ < 30 min suggests CYP450 susceptibility) .
  • Off-target effects : Employ proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Answer:

  • Rodent Models :
    • PK Studies : IV/PO dosing in Sprague-Dawley rats; monitor plasma half-life (target t₁/₂ > 4 hr) and bioavailability (F > 20%) .
    • Disease Models : Xenograft tumors for oncology or LPS-induced inflammation for immunology .
  • Analytical Methods : LC-MS/MS for plasma quantification; limit of detection ≤1 ng/mL .

Advanced: How should forced degradation studies be designed to assess stability?

Answer:
Stress conditions per ICH guidelines:

ConditionDegradation PathwayAnalytical Method
Acidic (0.1M HCl)Hydrolysis of sulfonamideHPLC-UV (λ=254 nm)
Oxidative (3% H₂O₂)Thienopyrimidine oxidationLC-MS for sulfoxide
Photolytic (ICH Q1B)Ring-opening of benzofuranNMR for structural change

Identify major degradation products and refine storage conditions (e.g., desiccated, -20°C) .

Advanced: What strategies optimize selectivity against off-target kinases?

Answer:

  • ATP-Binding Pocket Mutagenesis : Engineer kinases with gatekeeper residue mutations (e.g., T338M) to test binding .
  • Fragment-Based Screening : Identify core motifs responsible for selectivity (e.g., dihydrobenzofuran vs. benzothiophene) .
  • Covalent Modification : Introduce acrylamide warheads for irreversible binding to cysteine residues in target kinases .

Advanced: How can metabolite identification studies inform toxicity profiles?

Answer:

  • Phase I Metabolism : Incubate with liver microsomes; identify hydroxylated or N-dealkylated metabolites via HR-MS/MS .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
  • In Silico Tox Prediction : Use DEREK or Meteor software to flag structural alerts (e.g., mutagenic sulfonamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.